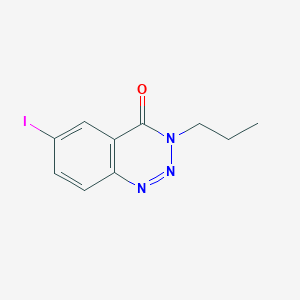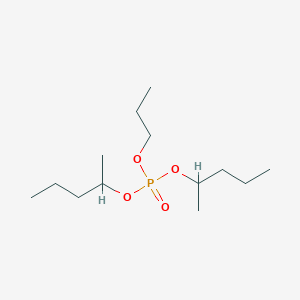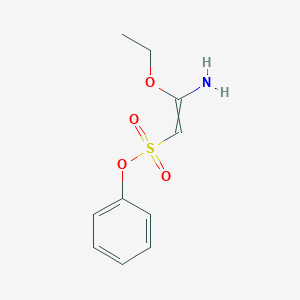
6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the benzotriazine family. Benzotriazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one typically involves the iodination of a precursor benzotriazine compound. The reaction conditions may include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the iodine atom, forming a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxide derivative, while substitution could introduce a new functional group in place of the iodine atom.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
類似化合物との比較
Similar Compounds
3-Propyl-1,2,3-benzotriazin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and applications.
6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine, potentially leading to different chemical properties and reactivity.
6-Bromo-3-propyl-1,2,3-benzotriazin-4(3H)-one: Contains a bromine atom, which may influence its chemical behavior and applications.
Uniqueness
The presence of the iodine atom in 6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one can significantly impact its reactivity, making it unique compared to its chloro, bromo, and non-halogenated analogs. Iodine is a larger and more polarizable atom, which can affect the compound’s interactions and reactivity in various chemical reactions.
特性
CAS番号 |
646524-94-9 |
|---|---|
分子式 |
C10H10IN3O |
分子量 |
315.11 g/mol |
IUPAC名 |
6-iodo-3-propyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H10IN3O/c1-2-5-14-10(15)8-6-7(11)3-4-9(8)12-13-14/h3-4,6H,2,5H2,1H3 |
InChIキー |
RAUFMQYZMWBSHA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)


![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)




![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
